molecular formula C8H7ClN2O3S B2973458 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride CAS No. 1350521-53-7

2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride

Cat. No.: B2973458
CAS No.: 1350521-53-7
M. Wt: 246.67
InChI Key: SDSPBBUGAGVSFK-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride is an organic compound with a complex structure that includes a pyrazole ring, a furan ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and specific catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The pyrazole and furan rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride: Similar structure but with a thiophene ring instead of a furan ring.

    2-Methyl-5-(1H-pyrazol-5-yl)-3-benzenesulfonyl chloride: Contains a benzene ring instead of a furan ring.

Uniqueness

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride is unique due to the presence of both a furan ring and a sulfonyl chloride group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c1-5-8(15(9,12)13)4-7(14-5)6-2-3-10-11-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSPBBUGAGVSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=NN2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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